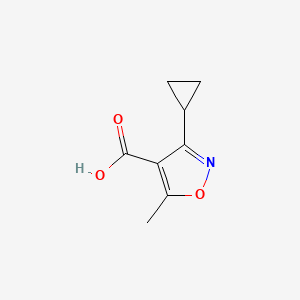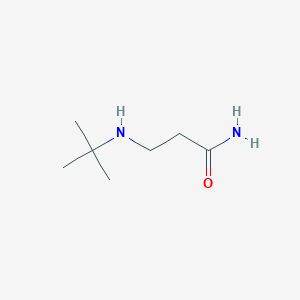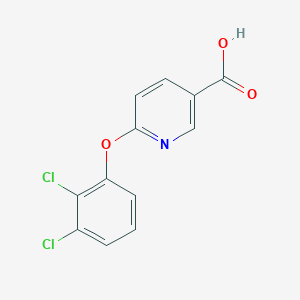
6-(2,3-Dichlorophenoxy)pyridine-3-carboxylic acid
Overview
Description
“6-(2,3-Dichlorophenoxy)pyridine-3-carboxylic acid” is a derivative of pyridinecarboxylic acid . It has a molecular weight of 284.1 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “6-(2,3-Dichlorophenoxy)pyridine-3-carboxylic acid” is1S/C12H7Cl2NO3/c13-8-2-1-3-9 (11 (8)14)18-10-5-4-7 (6-15-10)12 (16)17/h1-6H, (H,16,17) . This indicates the presence of two chlorine atoms, a nitrogen atom, and three oxygen atoms in the molecule. Physical And Chemical Properties Analysis
“6-(2,3-Dichlorophenoxy)pyridine-3-carboxylic acid” is a powder at room temperature . It has a molecular weight of 284.1 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the search results.Scientific Research Applications
Reactivity and Coordination Chemistry
- Pyridine carboxylic acids exhibit significant reactivity towards metal salts, forming complex coordination polymers with potential applications in materials science. For example, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers, indicating the potential of pyridine carboxylic acids in the development of new materials (Ghosh et al., 2004).
Molecular Docking and Biological Activity
- Pyridine derivatives have been synthesized and subjected to molecular docking screenings, revealing moderate to good binding energies with target proteins. This suggests their potential utility in pharmaceutical applications, particularly as antimicrobial and antioxidant agents (Flefel et al., 2018).
Metal-Organic Frameworks (MOFs)
- Pyridine carboxylic acids are key ligands in the formation of MOFs, which are structures with applications ranging from catalysis to gas storage. Lanthanide helicate coordination polymers have been synthesized, forming 3D metal-organic framework structures (Ghosh & Bharadwaj, 2004).
Synthesis of Complex Molecules
- Research into the synthesis of complex molecules, such as those containing pyridine rings, contributes to the development of new pharmaceuticals and materials. For instance, novel synthesis methods for pyrazolo[3,4-b]pyridine products have been developed, showcasing the versatility of pyridine derivatives in organic synthesis (Ghaedi et al., 2015).
Environmental Applications
- Pyridine carboxylic acids have been examined for their potential in environmental applications, such as the electrochemical degradation of pollutants. This research underscores the environmental relevance of pyridine derivatives in purifying water sources from organic contaminants (Boye et al., 2003).
properties
IUPAC Name |
6-(2,3-dichlorophenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-2-1-3-9(11(8)14)18-10-5-4-7(6-15-10)12(16)17/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWZEPWFSIPEBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Dichlorophenoxy)pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



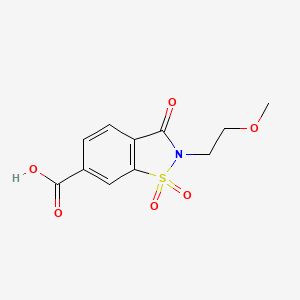

![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1517010.png)
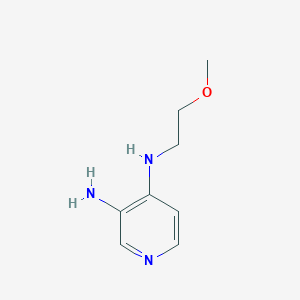
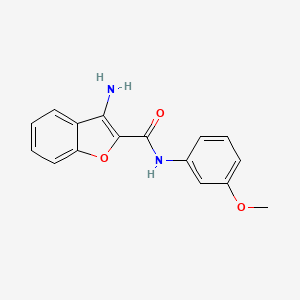
![1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1517013.png)


![4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B1517016.png)
